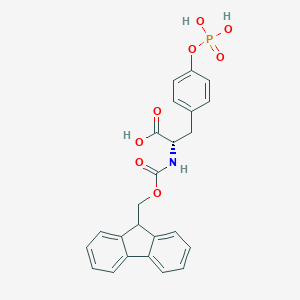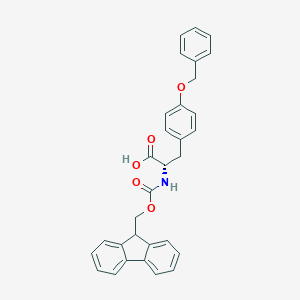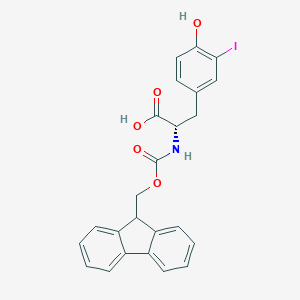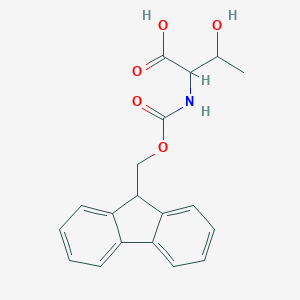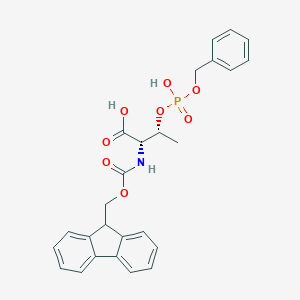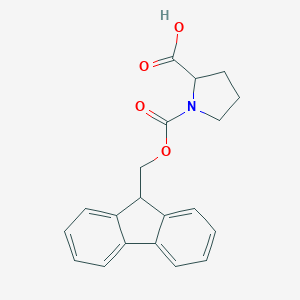
Fmoc-Lys(FOR)-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fmoc-Lys-OH is a derivative of the amino acid lysine, with the Fmoc (Fluorenylmethyloxycarbonyl) group serving as a protective group . It is used in peptide synthesis, particularly in Fmoc solid-phase peptide synthesis . The Fmoc group is acid-labile, meaning it can be removed under acidic conditions .
Synthesis Analysis
The synthesis of Fmoc-Lys derivatives typically involves the condensation of the appropriate acid with N-hydroxysuccinimide in the presence of N,N’-dicyclohexylcarbodiimide (DCC) to form an active ester .Chemical Reactions Analysis
Fmoc-Lys-OH is used in Fmoc solid-phase peptide synthesis . The Fmoc group can be removed under acidic conditions, allowing the lysine residue to participate in peptide bond formation .Applications De Recherche Scientifique
Fmoc-Lys(FOR)-OH: A Comprehensive Analysis of Scientific Research Applications
Cell Cultivation: Fmoc-Lys(FOR)-OH and related Fmoc-protected amino acids are used in cell cultivation to enhance the growth and maintenance of cells in vitro. They provide a bio-compatible environment that supports cell adhesion and proliferation.
Bio-Templating: These compounds serve as bio-organic scaffolds for the formation of various nanostructures. Their self-assembly properties are utilized in creating templates for tissue engineering and regenerative medicine.
Optical Applications: Fmoc-protected amino acids have unique optical properties that make them suitable for use in imaging and diagnostic tools. They can be used to enhance contrast in imaging techniques or as fluorescent markers.
Drug Delivery Systems: Due to their biocompatibility and ability to form hydrogels, Fmoc-Lys(FOR)-OH compounds are explored for drug delivery applications. They can encapsulate drugs and release them in a controlled manner at the target site.
Catalytic Properties: These amino acids can act as catalysts in various chemical reactions due to their functional groups. They are studied for their potential to catalyze reactions in more environmentally friendly ways compared to traditional catalysts.
Therapeutic Applications: The therapeutic potential of Fmoc-protected amino acids is being researched, particularly in the development of new treatments and therapies for various diseases.
Antibiotic Properties: Research is ongoing into the antibiotic properties of these compounds, with the aim of developing new antibiotics that can combat resistant bacteria.
Functional Materials: The ease of synthesis and self-assembly of Fmoc-protected amino acids make them excellent candidates for developing functional materials with diverse applications in biotechnology and materials science.
Safety and Hazards
Orientations Futures
Fmoc-protected amino acids like Fmoc-Lys-OH are gaining popularity in solid-phase peptide synthesis (SPPS), particularly in the development of hydrogels for biological, biomedical, and biotechnological applications . Future research may focus on improving the properties of these hydrogels, as well as exploring new applications for Fmoc-protected amino acids in peptide synthesis .
Mécanisme D'action
Target of Action
Fmoc-Lys(FOR)-OH, also known as N-α-Fmoc-N-ε-t.-Boc-L-lysine, is primarily used in the field of peptide synthesis . It is a building block for Solid Phase Peptide Synthesis (SPPS), a method used to create peptides, which are crucial components in biological processes .
Mode of Action
The Fmoc-Lys(FOR)-OH compound interacts with its targets through a process called Fmoc SPPS . In this process, the Fmoc group acts as a temporary protecting group for the amino terminus of the growing peptide chain, preventing unwanted side reactions . The Fmoc group is then removed, allowing the next amino acid to be added to the chain .
Biochemical Pathways
The primary biochemical pathway affected by Fmoc-Lys(FOR)-OH is peptide synthesis. In the context of SPPS, Fmoc-Lys(FOR)-OH contributes to the formation of peptide bonds, which link amino acids together to form peptides . These peptides can then participate in various biological processes, depending on their specific sequences.
Pharmacokinetics
Its utility in spps is influenced by factors such as its stability under the reaction conditions and its reactivity towards the formation of peptide bonds .
Result of Action
The result of Fmoc-Lys(FOR)-OH’s action in SPPS is the formation of peptides. These peptides can have a wide range of biological activities, depending on their specific sequences. For example, they can serve as enzymes, hormones, or antibodies, among other roles .
Action Environment
The action of Fmoc-Lys(FOR)-OH is influenced by various environmental factors. For instance, the efficiency of Fmoc deprotection and peptide bond formation can be affected by the pH, temperature, and solvent used in the SPPS process . Additionally, the stability of Fmoc-Lys(FOR)-OH can be influenced by storage conditions .
Propriétés
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-formamidohexanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O5/c25-14-23-12-6-5-11-20(21(26)27)24-22(28)29-13-19-17-9-3-1-7-15(17)16-8-2-4-10-18(16)19/h1-4,7-10,14,19-20H,5-6,11-13H2,(H,23,25)(H,24,28)(H,26,27)/t20-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJWAZAXPESSBGE-FQEVSTJZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCCNC=O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCCCNC=O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-Lys(FOR)-OH | |
Q & A
A: 9-Fluorenylmethyloxycarbonyl-lysine (Fmoc-Lysine) is a derivative of the amino acid lysine commonly used in solid-phase peptide synthesis (SPPS) [, , , , , ]. The Fmoc group acts as a temporary protecting group for the α-amino group, allowing for controlled and sequential addition of amino acids during peptide chain assembly.
A: Lysine possesses two amino groups: one at the α-carbon (involved in peptide bond formation) and one on its side-chain. During SPPS, the side-chain amino group also needs protection to prevent unwanted reactions and ensure the desired peptide sequence is obtained [, , , , , , , ].
ANone: Numerous protecting groups can be employed, each with different properties and cleavage conditions. Some examples include:
- Boc (tert-butyloxycarbonyl): Acid-labile, cleaved by trifluoroacetic acid (TFA) [, , , , , ].
- Alloc (allyloxycarbonyl): Removed by palladium-catalyzed allyl deprotection [, , ].
- Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl): Cleaved under mildly basic conditions using hydrazine [, , ].
- Mtt (4-methyltrityl): Highly acid-labile, cleaved by dilute TFA solutions, allowing for orthogonal deprotection strategies in the presence of other acid-labile groups [, , , ].
- Ivdde: Used to protect the end amido of amino acid [].
- Pac (Phenylacetyl): Removed by penicillin G acylase [].
ANone: The choice of protecting group depends on the specific synthetic goal.
- Orthogonal Protection: Using groups with different cleavage conditions enables the selective deprotection of specific sites on a peptide, allowing for further modifications, such as cyclization or the introduction of labels [, , ].
- Branched Peptides: Fmoc-Lys(Fmoc)-OH, containing two Fmoc groups, can be used to introduce branching points in peptides for creating dendrimers, multiple antigenic peptides (MAPs), or other complex structures [, , , , ].
- Bioconjugation: Fmoc-Lysine derivatives with side-chain functionalities like azides or alkynes can be utilized in click chemistry reactions to conjugate peptides to other molecules, such as fluorescent dyes or polyethylene glycol (PEG) [, , , , , ].
A:
- Synthesis of labeled tetrapeptides for structural studies: Researchers used Fmoc-Lys(Boc)-OH, along with other specifically labeled amino acids, to synthesize a tetrapeptide for structural analysis using nuclear magnetic resonance (NMR) [].
- Development of DNA polyintercalators: Bis-acridine orange was synthesized using Fmoc-Lys(Boc)-OH and Fmoc-Lys(AO)-OH (AO: acridine orange) for DNA binding studies [, , ].
- Creation of fluorescently labeled peptide conjugates: Fmoc-Lys(Tfa)-OH was crucial in the development of a continuous process for assembling ligand-targeted, fluorescently labeled chelating peptide conjugates for potential cancer theranostics [].
- Synthesis of semisynthetic insulin analogs: Fmoc-Lys(Pac)-OH was used to prepare novel insulin analogs, which were subsequently treated with penicillin G acylase to remove the Pac group and obtain the desired analogs [].
ANone:
- NMR spectroscopy: Confirms the structure and purity of synthesized compounds [, , , ].
- Mass spectrometry: Determines the molecular weight of peptides and confirms their identity [, , , , ].
- High-performance liquid chromatography (HPLC): Used for purification and analysis of peptides [, , , , , ].
- Infrared (IR) spectroscopy: Provides information about functional groups present in the molecules [, ].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




